6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

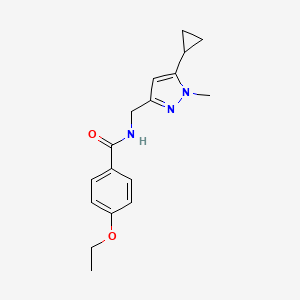

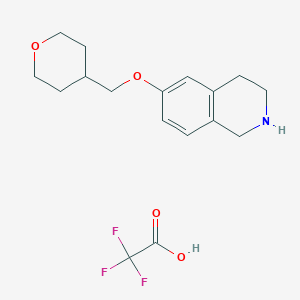

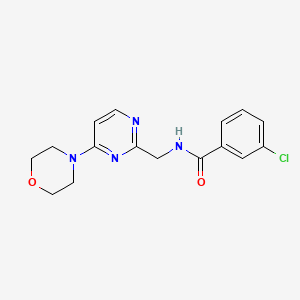

The compound “6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid” is a salt with a molecular weight of 361.36 . Its IUPAC name is 6-((tetrahydro-2H-pyran-4-yl)methoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate .

Molecular Structure Analysis

The molecular structure of this compound can be derived from its IUPAC name. It contains a tetrahydroisoquinoline group, which is a type of isoquinoline with four hydrogen atoms. This group is attached to an oxan-4-ylmethoxy group, which is a type of ether group containing an oxan (tetrahydro-2H-pyran) ring .

科学的研究の応用

Tautomeric Studies

Research on related tetrahydroisoquinoline compounds has revealed insights into tautomerism, a phenomenon where compounds can exist in two or more forms that readily interconvert. For instance, studies on 3-heteroarylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxalines showed different tautomeric behaviors in various solvents, indicating the complex equilibrium between different structural forms of these compounds (Kurasawa et al., 1985).

C-H Functionalization

The C-H functionalization of cyclic amines, including tetrahydroisoquinoline, through redox-annulations with α,β-unsaturated carbonyl compounds, has been a significant area of study. This process leads to the formation of ring-fused pyrrolines, demonstrating the potential for constructing complex molecular architectures from relatively simple starting materials (Kang et al., 2015).

Influence on Drug Distribution

Investigations into the distribution behavior of related compounds, like 4-quinolones, have highlighted the influence of pH and other factors on their interaction with solid phases and biological matrices. Such studies are crucial for understanding the pharmacokinetics and environmental fate of pharmaceutical compounds (Lützhøft et al., 2000).

Ring Expansion Reactions

The Dakin–West reaction of tetrahydroisoquinoline-1-carboxylic acids with trifluoroacetic anhydride has been observed to undergo unusual ring expansion, leading to the synthesis of 3-benzazepine derivatives. This highlights the potential for novel synthetic pathways in organic chemistry (Kawase, 1992).

Enzymatic Oxidation

The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids has been studied, showing the potential for using enzymes like horseradish peroxidase or fungal laccase for oxidative decarboxylation. This process yields high yields of corresponding dihydroisoquinolines, illustrating the enzymatic methods' efficiency in organic synthesis (Coutts et al., 1980).

特性

IUPAC Name |

6-(oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.C2HF3O2/c1-2-15(9-13-3-6-16-10-14(1)13)18-11-12-4-7-17-8-5-12;3-2(4,5)1(6)7/h1-2,9,12,16H,3-8,10-11H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWDNWSSPRTQLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2527896.png)

![3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol](/img/structure/B2527905.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2527906.png)

![2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2527907.png)